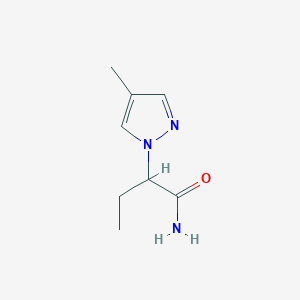

2-(4-methyl-1H-pyrazol-1-yl)butanamide

Description

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-7(8(9)12)11-5-6(2)4-10-11/h4-5,7H,3H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLKZWXHLAQFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1C=C(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)butanamide generally involves two main stages:

- Formation of the 4-methyl-1H-pyrazole ring

- Attachment of the pyrazole ring to the butanamide backbone

The process typically uses organic solvents such as dichloromethane and ethanol, with reaction conditions optimized for temperature and time to maximize yield and selectivity.

Detailed Synthetic Route

Step 1: Pyrazole Ring Formation

- The 4-methyl-1H-pyrazole ring is commonly synthesized by the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds (e.g., β-ketoesters or diketones) under acidic or neutral conditions.

- This cyclization reaction forms the pyrazole core with a methyl substituent at the 4-position.

Step 2: Preparation of Butanamide Intermediate

- The butanamide moiety is prepared by amidation of the corresponding butanoic acid or its activated derivative (e.g., acid chloride or ester) with ammonia or an amine.

- Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) may be used to facilitate amide bond formation.

Step 3: Coupling Pyrazole to Butanamide

- The pyrazole ring is attached to the butanamide backbone via nucleophilic substitution or direct coupling.

- This step often involves the reaction of a pyrazole nucleophile with a suitable electrophilic site on the butanamide precursor.

- Reaction conditions are carefully controlled, often at low temperatures, to improve selectivity and yield.

Reaction Conditions and Solvents

- Solvents: Dichloromethane and ethanol are commonly used due to their ability to dissolve both organic intermediates and reagents effectively.

- Temperature: Reactions are often conducted at low to moderate temperatures (0–40 °C) to control reaction rates and minimize side reactions.

- Time: Reaction times vary from several hours to overnight, depending on the step and scale.

Industrial and Scale-Up Considerations

- For larger scale synthesis, continuous flow reactors may be employed to improve reaction control and throughput.

- Optimization of reagent stoichiometry, solvent choice, and purification methods is critical to maximize yield and purity.

- Cost-effective and environmentally benign reagents and solvents are preferred for industrial applications.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound | Ethanol or DCM | 25–40 | 4–12 | Acidic or neutral medium |

| Butanamide formation | Butanoic acid derivative + ammonia/amine + coupling reagent (EDCI/DCC) | DCM or ethanol | 0–25 | 2–6 | Amidation step |

| Coupling pyrazole to butanamide | Pyrazole nucleophile + electrophilic butanamide intermediate | DCM | 0–25 | 6–24 | Nucleophilic substitution or coupling |

Research Findings and Optimization

- Studies indicate that controlling the temperature during the coupling step is crucial to avoid side reactions such as polymerization or decomposition of the pyrazole ring.

- Use of coupling reagents like EDCI improves amide bond formation efficiency and reduces by-products compared to direct acid chloride methods.

- Purification is typically achieved by recrystallization or chromatographic techniques to isolate the pure 2-(4-methyl-1H-pyrazol-1-yl)butanamide.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Formula

- Molecular Formula : CHNO

Medicinal Chemistry

Research indicates that compounds containing the pyrazole moiety exhibit significant biological activities, including:

- Anti-inflammatory properties : Compounds similar to 2-(4-methyl-1H-pyrazol-1-yl)butanamide have been studied for their potential to reduce inflammation in various models.

- Analgesic effects : The compound may play a role in pain management through modulation of pain pathways.

- Neuroprotective effects : There is growing evidence that pyrazole derivatives may be effective in treating neurodegenerative disorders due to their ability to interact with neurotransmitter systems and reduce oxidative stress .

Case Studies

A notable study focused on the neuroprotective potential of pyrazole derivatives, including 2-(4-methyl-1H-pyrazol-1-yl)butanamide, demonstrated their efficacy in reducing neuronal cell death in models of Alzheimer's disease . The study highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting a mechanism for its neuroprotective effects.

Synthetic Applications

The versatility of 2-(4-methyl-1H-pyrazol-1-yl)butanamide extends to synthetic organic chemistry:

- Reactivity : The amino group can participate in nucleophilic substitutions, while the amide group is prone to hydrolysis under acidic or basic conditions.

- Electrophilic aromatic substitution : The pyrazole ring allows for further functionalization, enabling the synthesis of more complex molecules .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(4-methyl-1H-pyrazol-1-yl)butanamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Amino-4-methylpyrazole | Structure | Basic pyrazole structure; lacks butanamide side chain |

| Butanamide | Structure | Simple amide; no pyrazole functionality |

| 5-Methylpyrazole | Structure | Methyl substitution on pyrazole; different biological profile |

The combination of the pyrazole ring with an amino group and a butanamide side chain sets this compound apart from others, enhancing its pharmacological properties .

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to fit into the active site of certain enzymes, leading to inhibition of their activity . This interaction is characterized by strong hydrophobic interactions and lower binding free energy, which contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(4-methyl-1H-pyrazol-1-yl)butanamide can be contextualized by comparing it to analogs with modifications in the pyrazole ring or the butanamide chain. Below is a detailed analysis based on available evidence:

Table 1: Structural and Functional Comparison of Pyrazole-Butanamide Derivatives

Key Observations :

Methyl groups (e.g., 4-methyl in the target compound) improve steric accessibility, favoring interactions with hydrophobic enzyme pockets.

Amino Group Modifications: Replacement of the primary amide with a methylamino group (as in ) may reduce metabolic degradation, extending half-life. Cyclopropylamino substitution (as in ) introduces conformational rigidity, which could improve selectivity but complicate synthesis, leading to discontinuation of the compound.

Synthetic Challenges: The discontinued status of 2-(cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanamide highlights difficulties in scaling up strained cyclopropane-containing intermediates .

Biological Activity

2-(4-methyl-1H-pyrazol-1-yl)butanamide, a compound featuring a pyrazole ring, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-methyl-1H-pyrazol-1-yl)butanamide is , indicating the presence of a butanamide side chain attached to a 4-methyl-substituted pyrazole ring. This structural configuration contributes to its reactivity and interaction with biological targets.

Antimalarial Properties

Research has identified 2-(4-methyl-1H-pyrazol-1-yl)butanamide as part of a new class of antimalarial compounds known as pyrazoleamides. These compounds exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves disrupting sodium homeostasis in malaria parasites, leading to rapid parasite death. In vivo studies demonstrated effective doses for 90% parasitemia reduction (ED90) at low concentrations, highlighting its potential as an antimalarial agent .

Antileishmanial Activity

The compound is also noted for its potential antileishmanial effects. It serves as an intermediate in the synthesis of pharmaceutical compounds aimed at treating leishmaniasis, a disease caused by protozoan parasites. The exact mechanism remains under investigation, but interactions with specific enzymes and receptors are hypothesized to play a critical role.

Anti-inflammatory Effects

In addition to its antiparasitic properties, 2-(4-methyl-1H-pyrazol-1-yl)butanamide has shown promise in anti-inflammatory applications. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their utility in treating inflammatory diseases .

The biological activity of 2-(4-methyl-1H-pyrazol-1-yl)butanamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to fit into the active sites of certain enzymes, inhibiting their activity. This is crucial in both antimalarial and anti-inflammatory contexts.

- Receptor Modulation : Its interaction with receptors involved in inflammatory pathways may alter cellular responses, further contributing to its therapeutic effects .

Study on Antimalarial Efficacy

A notable study involved the administration of 2-(4-methyl-1H-pyrazol-1-yl)butanamide in an in vivo model using mice infected with P. falciparum. Mice treated with the compound exhibited significant reductions in parasitemia compared to untreated controls. The effective dose was determined to be around 2.5 mg/kg, showcasing its potential for clinical application against malaria .

Anti-inflammatory Research

Another study assessed the anti-inflammatory properties of pyrazole derivatives, including 2-(4-methyl-1H-pyrazol-1-yl)butanamide. Results indicated that these compounds could significantly reduce edema in animal models induced by carrageenan, suggesting a viable pathway for developing new anti-inflammatory drugs .

Data Tables

| Activity | Target | Mechanism | Effective Dose (ED90) |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | Disruption of Na+ homeostasis | 2.5 mg/kg |

| Antileishmanial | Leishmania spp. | Enzyme inhibition (specific targets under study) | Not specified |

| Anti-inflammatory | Pro-inflammatory cytokines | Inhibition of TNF-α and IL-6 | Not specified |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-methyl-1H-pyrazol-1-yl)butanamide and related pyrazole derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Mannich reactions are effective for introducing pyrazole moieties into amide backbones. In a typical protocol, 4-methylpyrazole is reacted with a halogenated butanamide precursor under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields and purity . Structural analogs, such as 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid, have been synthesized using similar strategies, with purity confirmed by HPLC (>95%) .

Q. Which analytical techniques are recommended for characterizing 2-(4-methyl-1H-pyrazol-1-yl)butanamide?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). Pyrazole protons typically resonate at δ 6.5–8.5 ppm, while amide protons appear at δ 6.0–7.0 ppm .

- X-ray crystallography : For unambiguous structural confirmation, use SHELXL (v.2018+) for refinement. The program handles disorder modeling and anisotropic displacement parameters, critical for resolving steric effects in pyrazole-containing compounds .

- Mass spectrometry (HRMS) : Confirm molecular weight with ESI-TOF (expected [M+H]⁺ for C₈H₁₂N₃O: 166.0975).

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of 2-(4-methyl-1H-pyrazol-1-yl)butanamide analogs?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) are used to study interactions with target proteins. For instance, pyrazole derivatives have been docked into tubulin binding sites (PDB: 1SA0) to predict antitubulin activity. Focus on hydrogen bonding with Thr179 and hydrophobic interactions with Val238 residues. Validate predictions with in vitro assays (e.g., MTT for cytotoxicity) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole-amides?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Use these approaches:

- Purity analysis : Quantify impurities via LC-MS (e.g., detect unreacted 4-methylpyrazole in the final product) .

- Enantiomeric separation : Chiral HPLC (Chiralpak IA column) can isolate stereoisomers, as seen in analogs like (2S)-2-(2,5-dioxo-3-propylpyrrolidin-1-yl)butanamide .

- Structure-activity relationship (SAR) : Compare substituent effects. For example, replacing the methyl group in 2-(4-methyl-1H-pyrazol-1-yl)butanamide with trifluoromethyl (as in ethyl 5-(trifluoromethyl)-1H-pyrazole derivatives) alters hydrophobicity and potency .

Q. How do crystallographic refinement protocols (e.g., SHELXL) address challenges in resolving pyrazole-containing structures?

- Methodological Answer : SHELXL’s HKLF 5 format handles twinned data, common in pyrazole crystals due to pseudo-symmetry. Key steps:

- Twin law identification : Use TWINROT to detect twin fractions.

- Disorder modeling : Split occupancy for overlapping pyrazole and amide groups.

- Restraints : Apply SIMU and DELU to stabilize thermal parameters during refinement .

Q. What experimental design considerations are critical for studying the stability of 2-(4-methyl-1H-pyrazol-1-yl)butanamide under physiological conditions?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via UV-Vis (λ = 260 nm) or LC-MS.

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor. Quench reactions with acetonitrile and analyze metabolites .

- Photostability : Expose to UV light (300–400 nm) and track decomposition using TLC or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.